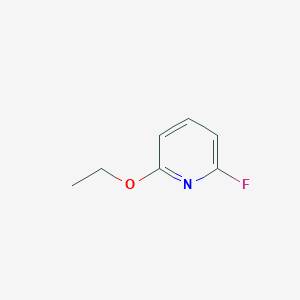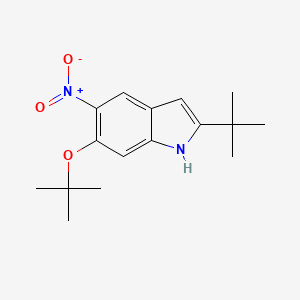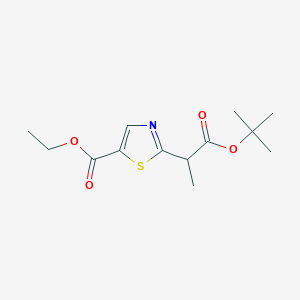
2-Ethoxy-6-fluoropyridine
Vue d'ensemble
Description
2-Ethoxy-6-fluoropyridine is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8FNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 . This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, one fluorine atom, and one oxygen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 141.14300 . The exact mass is 141.05900 . The compound has a LogP value of 1.61940 , indicating its partition coefficient between octanol and water. This can give an indication of the compound’s solubility and permeability.Applications De Recherche Scientifique
Synthèse chimique
Le 2-éthoxy-6-fluoropyridine est un composé chimique utilisé dans divers domaines de recherche, notamment les sciences de la vie, la science des matériaux, la synthèse chimique, la chromatographie et les études analytiques . Il est un élément clé dans la synthèse de composés chimiques plus complexes en raison de sa structure et de ses propriétés uniques .
Production de pyridines fluorées
Les pyridines fluorées sont une classe de composés qui présentent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles en raison de la présence de substituants fortement électroattracteurs dans le cycle aromatique . Le 2-éthoxy-6-fluoropyridine est utilisé dans la synthèse de ces pyridines fluorées . Par exemple, il est utilisé dans la production de 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines et perfluoroalkylpyridines .
Recherche médicale
Le 2-éthoxy-6-fluoropyridine est également utilisé dans la recherche médicale, en particulier dans le développement de nouveaux produits pharmaceutiques . Par exemple, il est utilisé dans la synthèse de pyridines substituées par F 18, qui présentent un intérêt particulier comme agents d'imagerie potentiels pour diverses applications biologiques .
Mécanisme D'action
Target of Action
The primary target of 2-Ethoxy-6-fluoropyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of this compound’s action is the formation of a new Pd–C bond through oxidative addition and the transfer of formally nucleophilic organic groups from boron to palladium through transmetalation . These processes enable the Suzuki–Miyaura cross-coupling reaction, leading to the formation of new carbon–carbon bonds .
Action Environment
The action of this compound is influenced by various environmental factors. The success of the Suzuki–Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of the organoboron reagents used in the reaction, which are generally environmentally benign, also plays a crucial role . .
Propriétés
IUPAC Name |
2-ethoxy-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGOSKSBPYONOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698538 | |
| Record name | 2-Ethoxy-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858675-60-2 | |
| Record name | 2-Ethoxy-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















